3-Bromophenylzinc iodide

Negishi cross‑coupling functional‑group tolerance Grignard vs. organozinc

3‑Bromophenylzinc iodide (CAS 186000‑44‑2) is an aryl‑organozinc halide reagent supplied as a 0.5 M solution in tetrahydrofuran (THF) and packaged under argon in resealable ChemSeal™ bottles. The compound serves as a nucleophilic coupling partner in palladium‑ or nickel‑catalysed Negishi cross‑coupling reactions.

Molecular Formula C6H4BrIZn
Molecular Weight 348.3 g/mol
CAS No. 186000-44-2
Cat. No. B068473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromophenylzinc iodide
CAS186000-44-2
Molecular FormulaC6H4BrIZn
Molecular Weight348.3 g/mol
Structural Identifiers
SMILESC1=C[C-]=CC(=C1)Br.[Zn+]I
InChIInChI=1S/C6H4Br.HI.Zn/c7-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1
InChIKeyGMLNDLKPSGCEDN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromophenylzinc Iodide (CAS 186000-44-2) for Negishi Cross-Coupling: A Procurement-Focused Baseline Profile


3‑Bromophenylzinc iodide (CAS 186000‑44‑2) is an aryl‑organozinc halide reagent supplied as a 0.5 M solution in tetrahydrofuran (THF) and packaged under argon in resealable ChemSeal™ bottles . The compound serves as a nucleophilic coupling partner in palladium‑ or nickel‑catalysed Negishi cross‑coupling reactions [1]. Organozinc reagents of this class are distinguished from organomagnesium (Grignard) and organolithium reagents by their substantially broader functional‑group tolerance, a property that stems from the lower polarity and nucleophilicity of the C–Zn bond [2].

Why 3-Bromophenylzinc Iodide Cannot be Replaced by a Generic Aryl Organometallic: Functional‑Group Compatibility as a Procurement Driver


Substituting 3‑bromophenylzinc iodide with the corresponding Grignard reagent (3‑bromophenylmagnesium bromide) fails when the coupling partner or the target molecule bears electrophilic functional groups such as esters, nitriles, ketones, or amides. Grignard reagents readily attack these groups, necessitating protection–deprotection sequences [1]. In contrast, 3‑bromophenylzinc iodide exhibits tolerance toward esters, nitriles, ketones, amides, and even unprotected NH/OH protons under Pd‑catalysed Negishi conditions [2]. Attempting to replace it with the corresponding boronic acid (3‑bromophenylboronic acid) for a Suzuki coupling can be problematic when base‑sensitive functionality is present, as Suzuki reactions require stoichiometric base, whereas Negishi couplings do not [3]. These fundamental reactivity differences make in‑class organozinc reagents non‑interchangeable for substrates bearing sensitive functionality.

Quantitative Differentiation Evidence for 3‑Bromophenylzinc Iodide: Comparator‑Grounded Performance Data


Functional‑Group Tolerance vs. 3‑Bromophenylmagnesium Bromide (Grignard): Alkoxycarbonyl and Cyano Compatibility

In a direct head‑to‑head comparison of single‑electron‑transfer‑induced cross‑coupling with aryl halides, arylzinc reagents (including phenylzinc iodide as a representative scaffold) were contrasted with the corresponding aryl Grignard reagents. The arylzinc system demonstrated compatibility with electrophilic substituents—specifically alkoxycarbonyl (–CO₂R) and cyano (–CN) groups—on both the arylzinc reagent and the aryl halide coupling partner, whereas the Grignard system failed to tolerate these groups [1]. The C–Zn bond's lower nucleophilicity (pKa of the conjugate acid ≈42 for sp²‑C–Zn vs. ≈50 for Grignard) renders organozinc reagents approximately 5–6 orders of magnitude less basic, thereby avoiding deleterious side reactions with electrophilic functionality [2].

Negishi cross‑coupling functional‑group tolerance Grignard vs. organozinc

Ester‑ and Nitrile‑Group Tolerance in Reductive Amination: Organozinc vs. Grignard Reagents

In an iron‑catalysed reductive coupling of nitro compounds to form secondary amines, replacement of Grignard reagents with organozinc reagents expanded the substrate scope to include substrates bearing ester and nitrile functionality. When Grignard reagents were employed, functional groups such as esters and nitriles were not tolerated and underwent competing side reactions. By switching to organozinc reagents (structurally analogous to 3‑bromophenylzinc iodide), functionalized secondary amines containing intact ester and nitrile groups were obtained in good yields [1].

reductive coupling secondary amines ester tolerance nitrile tolerance

Negishi Coupling with Aryl‑ and Heteroarylzinc Iodides: Functional‑Group Scope Including Esters, Amides, Imides, Nitriles, and Heterocycles

A single, general palladium‑catalysed Negishi protocol employing 2 mol% Pd₂(dba)₃ and 8 mol% PCyp₃ with NMI as additive in THF/NMP at 80 °C was demonstrated to couple a broad range of β‑hydrogen‑containing primary alkyl iodides, bromides, chlorides, and tosylates with arylzinc halides. The process was explicitly shown to be compatible with substrate‑borne esters, amides, imides, nitriles, and heterocycles [1]. This contrasts with analogous Suzuki couplings, where base‑sensitive functional groups (e.g., some esters and imides) may undergo hydrolysis, and with Kumada couplings using Grignard reagents, where such functional groups are generally not tolerated [2].

Negishi coupling functional‑group compatibility Pd catalyst heterocycles

Ready‑to‑Use 0.5 M THF Formulation with Argon‑Sealed ChemSeal™ Packaging vs. In‑Situ Preparation of 3‑Bromophenylboronic Acid

3‑Bromophenylzinc iodide is commercially supplied as a pre‑formulated 0.5 M solution in THF, packaged under argon in resealable ChemSeal™ bottles, with a shelf storage temperature of 2‑8 °C . The product has a density of 1.023 g mL⁻¹ at 25 °C and a specified purity of ≥95% . In contrast, the commonly considered alternative, 3‑bromophenylboronic acid (CAS 89598‑96‑9), is a crystalline solid requiring synthesis via cryogenic lithiation (–78 °C) of 1,3‑dibromobenzene followed by trapping with trimethyl borate and acidic hydrolysis, with isolated yields typically around 72% . This procedural difference translates to significant time and equipment savings for laboratories that procure the pre‑formulated organozinc reagent.

pre‑formulated reagent Sure / Seal procurement convenience air‑sensitive reagent

Negishi Coupling Yield Advantage over Suzuki Coupling at Preparative Scale: 73% Isolated Yield on 4.5 kg Scale

In the industrial synthesis of a benzodioxazole pharmaceutical intermediate, the Negishi coupling employing an arylzinc reagent was selected as an alternative to a prior Suzuki coupling and delivered an isolated yield of 73% on a 4.5 kg scale [1]. This represents a documented, scale‑relevant advantage for the Negishi protocol over the Suzuki approach for this specific substrate class. While the exact zinc reagent used in this example is not specified as 3‑bromophenylzinc iodide, the result is class‑representative for arylzinc iodides in Negishi couplings at process scale.

Negishi vs. Suzuki preparative‑scale coupling benzodioxazole intermediate industrial procurement

Low Residual Aryl Halide Content in Organozinc Halide Manufacturing: A Procurement Quality Benchmark

A patent assigned to BASF SE (US20130109876A1) describes a manufacturing process specifically aimed at producing organozinc halides with low residual alkyl or aryl halide content. The process involves treating the crude organozinc halide solution with metallic zinc in the presence of an alkali metal iodide (e.g., sodium iodide or potassium iodide) at temperatures of 40‑120 °C, thereby reducing residual halide to minimal levels [1]. Although this patent is not compound‑specific, it establishes a quality‑control framework for the class of organozinc halides that includes 3‑bromophenylzinc iodide. Low residual aryl halide content is particularly relevant for downstream pharmaceutical applications where trace impurities must be rigorously controlled.

organozinc halide purity residual aryl halide process patent quality specification

Scientific Procurement Scenarios for 3‑Bromophenylzinc Iodide: Where the Evidence Supports Selection


Late‑Stage Functionalization of Drug‑Like Scaffolds Containing Esters or Nitriles

When the target molecule incorporates base‑ or nucleophile‑sensitive functional groups such as methyl esters, ethyl esters, or nitriles, 3‑bromophenylzinc iodide enables direct Negishi cross‑coupling without protecting‑group manipulation. As demonstrated by the quantitative tolerance data in Section 3 (Evidence Items 1‑3), the C–Zn bond is compatible with alkoxycarbonyl, cyano, amide, imide, and heterocyclic functionality, making this reagent the only viable choice among organometallic C‑nucleophiles for this substrate class. [1]

Scale‑Up of Biaryl Bond Formation in Pharmaceutical Process Development

For kilogram‑scale preparation of biaryl intermediates, the Negishi protocol using 3‑bromophenylzinc iodide offers a documented yield advantage over analogous Suzuki couplings under certain conditions, as evidenced by the 73% yield achieved at 4.5 kg scale for a benzodioxazole intermediate. Additionally, Negishi couplings do not require added base, simplifying work‑up and reducing salt waste—a non‑trivial consideration for large‑scale processing. [2]

Medicinal Chemistry Library Synthesis Requiring Fast SAR Exploration of meta‑Bromophenyl Derivatives

The pre‑formulated, ready‑to‑use nature of commercial 3‑bromophenylzinc iodide (0.5 M in THF, argon‑sealed ChemSeal™ packaging, ≥95% purity) eliminates the need for in‑situ preparation of the organometallic species. This accelerates array synthesis in medicinal chemistry settings where diverse (hetero)aryl halide coupling partners are screened. The alternative—synthesising the corresponding boronic acid—requires a separate lithiation‑boronation‑hydrolysis sequence, adding 1‑2 days to each coupling campaign.

Synthesis of Heterocycle‑Containing Biaryls for Agrochemical or Materials Science Applications

The documented compatibility of arylzinc iodides with heterocyclic coupling partners—including those containing basic nitrogen centres—positions 3‑bromophenylzinc iodide as a strategic building block for generating heterobiaryl architectures central to modern agrochemical active ingredients and organic electronic materials. Suzuki couplings on similar substrates often require optimisation to overcome catalyst poisoning by coordinating heteroatoms, whereas organozinc reagents generally transmetallate efficiently under mild Pd‑catalysed conditions without such interference. [3]

Quote Request

Request a Quote for 3-Bromophenylzinc iodide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.